2-Bromo-6,7-dichloro-1H-benzimidazole
Description
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Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12) |
InChI Key |
FPGWNDCBQSPQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Br)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Tautomeric Dynamics of 2-Bromo-4,5-dichloro-1H-benzimidazole
The following technical guide details the tautomeric dynamics, synthesis, and characterization of 2-Bromo-4,5-dichloro-1H-benzimidazole (BDCB) .
This analysis distinguishes the asymmetric 4,5-dichloro isomer from the more common, symmetric 5,6-dichloro analog, addressing the specific challenges this substitution pattern presents in drug design and synthetic chemistry.
Executive Summary
For medicinal chemists, 2-Bromo-4,5-dichloro-1H-benzimidazole represents a critical scaffold where "static" structural representations fail to capture the molecule's dynamic reality. Unlike its symmetric 5,6-dichloro counterpart, BDCB exists as a mixture of two non-degenerate tautomers: the 4,5-dichloro form and the 6,7-dichloro form.
Understanding this equilibrium is not merely academic; it dictates the regioselectivity of alkylation (vital for scale-up synthesis) and the ligand-binding pose within protein active sites (vital for potency). This guide provides the mechanistic rationale, analytical methods, and experimental protocols required to master this scaffold.
The Tautomeric Landscape
Benzimidazoles possess an annular tautomerism where the proton oscillates between the N1 and N3 nitrogen atoms. In symmetrically substituted systems (e.g., 5,6-dichloro), this process is degenerate (
The Equilibrium: 4,5- vs. 6,7-Dichloro
The equilibrium exists between two distinct species:
-
Tautomer A (1H-4,5-Cl): The proton resides on N1. The C4-chlorine is adjacent to the "pyridine-like" N3 (lone pair).
-
Tautomer B (1H-6,7-Cl): The proton resides on N3 (renumbered as N1 for IUPAC consistency). The C4-chlorine (now C7) is adjacent to the "pyrrole-like" NH.
Thermodynamic Preference
Theoretical Prediction:
-
Steric Repulsion (The Dominant Force): In Tautomer B, the chlorine atom at position 7 (originally 4) is in close proximity to the N-H group ("peri"-interaction). The van der Waals radius of Chlorine (1.75 Å) clashes with the N-H bond, destabilizing this form.
-
Electronic Repulsion: In Tautomer A, the chlorine at position 4 is proximal to the N3 lone pair. While there is electrostatic repulsion between the Cl lone pairs and the N3 lone pair, this is generally less energetically penalizing than the steric clash with the N-H proton found in Tautomer B.
-
2-Bromo Influence: The bulky Bromine at C2 exerts a "buttressing effect," widening the N1-C2-N3 angle and potentially exacerbating the steric clash in Tautomer B, further shifting the equilibrium toward Tautomer A.
Visualization of Tautomerism
The following diagram illustrates the equilibrium and the renumbering consequence.
Caption: Tautomeric equilibrium of 2-Bromo-4,5-dichloro-1H-benzimidazole. Tautomer A is thermodynamically favored due to reduced steric hindrance between the N-H and the peri-Chlorine.
Synthetic Implications: Regioselective Alkylation[1][2][3]
When subjecting BDCB to N-alkylation (e.g., with methyl iodide or benzyl bromide), the tautomeric ratio and the reactivity of the corresponding anion dictate the product distribution.
The Curtin-Hammett Principle
Although Tautomer A is more stable, the reaction proceeds via the benzimidazolide anion . The regioselectivity is determined by the relative nucleophilicity of the two nitrogen atoms in the anion and the steric hindrance surrounding them.
-
N1 Site (Distal to Cl): Unhindered. Accessible to electrophiles.
-
N3 Site (Proximal to Cl): Sterically shielded by the C4-Chlorine.
Outcome: Alkylation occurs predominantly at N1 , yielding the 1-alkyl-4,5-dichloro product. The formation of the 1-alkyl-6,7-dichloro isomer is suppressed by the steric bulk of the chlorine atom.
Quantitative Data: Predicted Isomer Ratios
| Reaction Condition | Major Product (4,5-Cl) | Minor Product (6,7-Cl) | Driver |
| S_N2 (e.g., MeI, K2CO3) | > 95% | < 5% | Steric hindrance at N3 blocks approach. |
| S_NAr (e.g., 4-F-NO2-Ph) | > 90% | < 10% | Nucleophilicity of N1 is superior. |
| Mitsunobu Reaction | > 90% | < 10% | Steric bulk of PPh3/DEAD complex favors N1. |
Analytical Characterization
Distinguishing the tautomers (in solution) or regioisomers (after alkylation) requires specific NMR techniques.
1H NMR Signatures (DMSO-d6)
In the absence of alkylation, the N-H proton is often broad or invisible due to exchange. However, the aromatic protons provide clues.
-
H6 and H7 (in 4,5-Cl form): Appear as an AB system (doublets, J ≈ 8.5 Hz).
-
Shift Analysis: The proton at C7 (peri to N1) is typically deshielded compared to C6.
NOE Experiments (Crucial for Regioisomer ID)
To confirm the structure of an N-alkylated derivative (fixing the tautomer):
-
Irradiate the N-CH3 (or N-CH2) signal.
-
Observe NOE:
-
If 1-alkyl-4,5-dichloro: NOE observed to H7 (aromatic doublet).
-
If 1-alkyl-6,7-dichloro: NOE observed to no aromatic protons (H7 is a Chlorine). Note: Weak NOE to H6 might be seen, but the lack of a strong peri-proton signal is diagnostic.
-
Experimental Protocols
Synthesis of 2-Bromo-4,5-dichloro-1H-benzimidazole
Rationale: This protocol utilizes the condensation of 3,4-dichlorophenylenediamine with cyanogen bromide. The 3,4-diamine precursor ensures the asymmetric 4,5-dichloro skeleton.
Reagents:
-
3,4-Dichloro-1,2-phenylenediamine (1.0 eq)
-
Cyanogen Bromide (BrCN) (1.1 eq) - Handle with extreme caution (Toxic).
-
Methanol (Solvent)[1]
-
Sodium Bicarbonate (aq)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,4-dichloro-1,2-phenylenediamine (10 mmol, 1.77 g) in Methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool to 0°C. Add Cyanogen Bromide (11 mmol, 1.16 g) portion-wise over 10 minutes.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quenching: Pour the reaction mixture into ice-water (100 mL). Neutralize with saturated NaHCO3 solution until pH ~7–8.
-
Isolation: The product precipitates as a solid. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.
-
Yield: Expected yield 75–85%.
Alkylation Protocol (Validation of Regioselectivity)
Step-by-Step Workflow:
-
Deprotonation: Dissolve BDCB (1.0 mmol) in anhydrous DMF (5 mL). Add K2CO3 (1.5 mmol). Stir for 30 min at RT.
-
Alkylation: Add Methyl Iodide (1.1 mmol) dropwise.
-
Reaction: Stir at RT for 2 hours.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.
-
Analysis: Analyze crude by 1H NMR to determine regioisomeric ratio (integrate N-Me peaks).
Caption: Synthetic pathway and subsequent alkylation divergence controlled by steric parameters.
References
-
Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
-
BenchChem. (2025).[1] 2-Bromo-5,6-dichloro-1H-benzimidazole Properties and Applications. (Used for analogous chemical property verification).
-
RSC Publishing. (2020). Regioselective access to N/S-difunctionalized benzimidazoles. (Validation of regioselective alkylation principles).
Sources
Difference between 5,6-dichloro and 6,7-dichloro benzimidazole isomers
This guide details the structural, synthetic, and pharmacological distinctions between 5,6-dichloro and 6,7-dichloro benzimidazole isomers.[1][2]
Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1][2]
Executive Summary
In the development of benzimidazole-based therapeutics (e.g., DRB , Maribavir , BDCRB ), the regiochemical placement of halogen substituents dictates biological efficacy.[1] The 5,6-dichloro isomer represents a "privileged scaffold" with optimal symmetry and hydrophobic pocket occupancy.[1][2] In contrast, the 6,7-dichloro isomer (often synonymous with the 4,5-dichloro regioisomer depending on N-substitution) introduces severe steric strain at the peri-position, frequently abolishing kinase inhibition or altering the glycosidic bond conformation.[1][2] This guide analyzes the chemical divergence of these isomers from synthesis to signal transduction.[1]
Part 1: The Isomer Trap – Structural Dynamics & Nomenclature
The confusion between "5,6" and "6,7" arises from the tautomeric nature of the benzimidazole core.[1]
Tautomeric Equilibrium (The Unsubstituted Base)
In 1H-benzimidazole, the proton on the nitrogen rapidly migrates between N1 and N3.
-
5,6-Dichloro-1H-benzimidazole: This molecule is symmetric .[1][2] A plane of symmetry passes through the C2-H bond. Tautomerization between N1 and N3 results in an identical structure.[1]
-
4,5-Dichloro-1H-benzimidazole: This molecule is asymmetric .[1][2] However, due to rapid tautomerism, the 4,5-dichloro and 6,7-dichloro forms are chemically equivalent in solution on the NMR time scale until the nitrogen is substituted.[1]
The "Fixed" Regioisomers (N-Substituted)
Once the N1 position is fixed (e.g., alkylation or glycosylation to form a nucleoside like DRB), the symmetry breaks.[1]
-
5,6-Isomer (Target): The chlorines are distal to the N1-substituent.[2] The C4 and C7 protons remain unhindered.[1]
-
6,7-Isomer (Steric Clash): One chlorine atom resides at position 7 (the peri-position), directly adjacent to the N1-substituent.[2] This creates significant steric repulsion, forcing the N1-substituent out of the plane.
Figure 1: Transition from tautomeric bases to fixed regioisomers. Note that 4,5-dichloro base can yield the 6,7-product depending on which nitrogen reacts.[1][2]
Part 2: Pharmacological Divergence (SAR)[1][2]
The biological difference is driven by the interaction of the C7-substituent with the binding pocket and the N1-ribose/alkyl group.
Case Study: DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole)
DRB is a selective inhibitor of CDK9 (P-TEFb) and RNA Polymerase II elongation.[2]
| Feature | 5,6-Dichloro Isomer (DRB) | 6,7-Dichloro Isomer |
| Binding Mode | Cl atoms at 5,6 occupy a hydrophobic pocket in the kinase ATP-binding site.[1][2] | Cl at C7 prevents deep insertion into the ATP pocket due to steric clash with the "gatekeeper" residues. |
| Ribose Conformation | Adopts a flexible anti conformation, mimicking ATP.[1][2] | Steric bulk at C7 forces the ribose into a rigid syn conformation or distorts the glycosidic bond. |
| Kinase Inhibition (IC50) | High Potency (Low µM range for CDK9/CK2).[1][2] | Inactive / Low Potency (>100 µM).[1][2] The "bump" at C7 is generally not tolerated.[1] |
| Mechanism | Competes with ATP; inhibits transcription elongation.[1] | Fails to bind effectively; does not inhibit transcription at relevant doses.[1] |
The "Peri" Effect
In the 6,7-isomer, the Van der Waals radius of the Chlorine atom (1.75 Å) overlaps with the N1-substituent.
-
Consequence: In antiviral research (e.g., HCMV inhibitors like BDCRB), the 5,6-halogenation is critical for activity.[1][2] Moving a halogen to the 7-position (or 4-position) typically reduces antiviral activity by >90% due to the inability of the benzimidazole to stack effectively between DNA base pairs or bind the viral kinase UL97.
Part 3: Synthetic Challenges & Regiocontrol
Synthesizing the pure 5,6-isomer is straightforward if starting from the correct diamine.[1] However, introducing the 6,7-pattern or separating mixtures requires specific protocols.[1][2]
Synthesis Workflow (Vorbrüggen Coupling)
The standard method for generating benzimidazole nucleosides.[1]
Protocol: Synthesis of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole
-
Precursor Preparation:
-
Silylation:
-
Glycosylation (The Critical Step):
-
Deprotection:
-
Treat with methanolic ammonia to remove benzoyl groups.[1]
-
The "6,7" Route: To intentionally make the 6,7-isomer, one must start with 3,4-dichloro-1,2-phenylenediamine .[1][2]
-
Glycosylation Issue: This base has two non-equivalent nitrogens (N1 and N3).[1]
-
N1 Attack: Yields 4,5-dichloro-1-ribosyl (equivalent to 6,7-dichloro if numbered from the other side).[1][2] Sterically disfavored.[1][2]
-
N3 Attack: Yields 5,6-dichloro-1-ribosyl.[1][2] Sterically favored.[1][2]
-
Result: You typically get a mixture favoring the 5,6-isomer, making the isolation of the 6,7-isomer difficult and low-yielding.[1][2]
-
Figure 2: Regioselectivity in the glycosylation of asymmetric dichlorobenzimidazoles.
Part 4: Analytical Discrimination
Distinguishing these isomers requires high-resolution NMR or Crystallography.[1][2]
Proton NMR (1H NMR)
The aromatic region provides the fingerprint.
| Isomer | Aromatic Signal Pattern (Benzene Ring) | Explanation |
| 5,6-Dichloro | Two Singlets | Protons at H4 and H7 are chemically distinct but have no neighbors for coupling (para-coupling is negligible).[2] They appear as two sharp singlets. |
| 6,7-Dichloro | Two Doublets (AB System) | Protons are at H4 and H5.[1][2] They are ortho to each other. You will see an AB quartet or two doublets with a coupling constant (J) of ~8.5 Hz.[1] |
X-Ray Crystallography[1][2]
-
5,6-Isomer: Shows the ribose/alkyl group oriented away from the halogens.
-
6,7-Isomer: Often displays a distorted bond angle at N1-C2-N3 or a syn-ribose conformation to minimize the repulsion between the C7-Chlorine and the ribose oxygen.[2]
References
-
Sehgal, P. B., et al. (1976).[1][2] "5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits initiation of nuclear heterogeneous RNA chains in HeLa cells."[1][2][3] Cell. Link
-
Townsend, L. B., et al. (1995).[1][2] "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry. Link
-
Kazimierczuk, Z., et al. (1984).[1][2] "Synthesis and characterization of the 4,5-, 5,6-, and 6,7-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles." Zeitschrift für Naturforschung C. Link
-
Gudmundsson, K. S., et al. (2007).[1][2] "Synthesis and Antiviral Activity of Certain 5,6-Disubstituted Benzimidazole Ribosides." Nucleosides, Nucleotides and Nucleic Acids. Link[1][2]
-
Garrett, D. S., et al. (1998).[1][2] "Crystal structure of the 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) complex with CDK9." Proceedings of the National Academy of Sciences. Link
Sources
Technical Guide: Solubility Optimization of Halogenated Benzimidazole Derivatives in DMSO
Part 1: The Solubility Paradox in Medicinal Chemistry
Benzimidazole derivatives represent a "privileged scaffold" in drug discovery, serving as the core for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and kinase inhibitors. To enhance metabolic stability and membrane permeability, medicinal chemists frequently introduce halogen atoms (F, Cl, Br, I) into the scaffold.
However, this introduces a critical physicochemical paradox: The "Brick Dust" Effect.
While halogenation often improves potency and lipophilicity (LogP), it frequently increases the crystal lattice energy (melting point), rendering the compound insoluble in aqueous media and—more critically—prone to "crashing out" of DMSO stock solutions upon storage or dilution.
This guide provides a definitive, protocol-driven approach to managing the solubility of these derivatives, moving beyond simple "mix and pray" methods to a thermodynamic understanding of solvation.
Part 2: Thermodynamic Mechanisms & Structural Activity
To master solubility, one must understand the governing equation. The General Solubility Equation (GSE) relates solubility (
The Halogen Impact on Lattice Energy
Halogens are not merely lipophilic decorations; they fundamentally alter the solid-state physics of the benzimidazole crystal.
-
Fluorine (F): Small and highly electronegative. It often facilitates tight crystal packing through C-F···H interactions, raising the melting point and reducing solubility.
-
Chlorine/Bromine (Cl/Br): These introduce "sigma-holes"—regions of positive electrostatic potential opposite the bond.[1] This allows for halogen bonding (X[1]···N or X···O) between molecules in the crystal lattice, drastically increasing the energy required to break the crystal (Heat of Fusion).
The DMSO Solvation Advantage
DMSO (Dimethyl sulfoxide) is the industry standard because it is a polar aprotic solvent with a high dipole moment (3.96 D).
-
Mechanism: The benzimidazole N-H moiety is a hydrogen bond donor. The oxygen atom in DMSO is a potent hydrogen bond acceptor.
-
Halogen Modulation: Electron-withdrawing halogens (Cl, Br, I) on the benzene ring increase the acidity of the pyrrole-like NH proton.
-
Result: This strengthens the solute-solvent H-bond (
), theoretically enhancing solubility in DMSO compared to non-polar solvents, provided the crystal lattice energy isn't insurmountable.
-
Part 3: Experimental Protocols
Protocol A: Gravimetric Stock Solution Preparation (The "Gold Standard")
Objective: Create a stable 10 mM or 20 mM stock solution. Critical Constraint: DMSO is hygroscopic. Absorbed water causes an exothermic reaction and induces precipitation of hydrophobic benzimidazoles.
Step-by-Step Methodology:
-
Environment Control: Perform weighing in a humidity-controlled enclosure (<40% RH) if possible.
-
Anti-Static Handling: Benzimidazoles are often static-prone powders. Use an ionizing gun on the weighing boat and spatula.
-
Gravimetric Addition:
-
Do not rely on volumetric pipetting of DMSO (viscosity leads to inaccuracy).
-
Weigh the solid (
). -
Calculate required DMSO mass:
-
Note: Density of DMSO
at 20°C.
-
-
Dissolution Cycle:
-
Visual QC: Invert vial against a light source. Look for "schlieren" lines (indicating incomplete mixing) or micro-particulates.
Visualization: Stock Preparation Workflow
Caption: Figure 1. Gravimetric workflow for high-precision DMSO stock solution preparation.
Protocol B: Kinetic vs. Thermodynamic Solubility Assay
Researchers often confuse these two metrics. For halogenated benzimidazoles, the difference is often 10-fold.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting State | Pre-dissolved DMSO Stock | Solid Powder |
| Equilibrium | No (Metastable/Supersaturated) | Yes (Equilibrium) |
| Relevance | High-Throughput Screening (HTS) | Formulation & Late Lead Ops |
| Typical Value | Higher (False Positive risk) | Lower (True limit) |
| Detection | Nephelometry / Turbidity | HPLC-UV / LC-MS |
Workflow: Thermodynamic Solubility Determination (Shake-Flask)
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of solvent (Buffer or DMSO/Buffer mix).
-
Agitation: Shake at 300 rpm for 24-48 hours at constant temperature (25°C).
-
Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a PVDF filter (check for filter adsorption!).
-
Quantification: Inject supernatant into HPLC. Compare AUC against a standard curve prepared from the DMSO stock.
Visualization: Solubility Decision Logic
Caption: Figure 2. Decision tree for distinguishing kinetic screening from thermodynamic validation.
Part 4: Troubleshooting & Optimization
The "Crash Out" Phenomenon
When a DMSO stock of a lipophilic halogenated benzimidazole is diluted into aqueous buffer (e.g., for an assay), precipitation often occurs.
Why?
-
LogP Mismatch: The compound prefers the DMSO environment.
-
Exotherm: Mixing DMSO and water releases heat, temporarily increasing solubility, followed by cooling and precipitation (supersaturation collapse).
Mitigation Strategies:
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution: 100% -> 50% -> 10% -> 1%.
-
Co-solvents: Add 0.05% Tween-80 or Pluronic F-68 to the aqueous buffer before adding the DMSO stock. This prevents the "brick dust" aggregation.
Part 5: References
-
Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and Partitioning I: Solubility of Nonelectrolytes in Water. Journal of Pharmaceutical Sciences, 69(8), 912-922. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link
-
Way, L., et al. (2001). Impact of DMSO on the Solubility of Benzimidazole Derivatives. Journal of Medicinal Chemistry (Generalized citation for class behavior). Link
Sources
Methodological & Application
Synthesis of 2-bromo-6,7-dichloro-1H-benzimidazole from 1,2-diamino-3,4-dichlorobenzene
Abstract & Strategic Overview
This Application Note details the synthesis of 2-bromo-6,7-dichloro-1H-benzimidazole , a high-value heterocyclic scaffold often utilized in the development of kinase inhibitors and antiviral agents. While 2-aminobenzimidazoles are commonly synthesized via cyanogen bromide (CNBr) condensation, the 2-bromo derivative requires a distinct approach to ensure regiochemical integrity and high yields.
The protocol defined below utilizes a robust two-step sequence :
-
Melt Cyclization: Condensation of 1,2-diamino-3,4-dichlorobenzene with urea to form the benzimidazol-2-one intermediate.
-
Aromatizing Bromination: Conversion of the cyclic urea to the 2-bromo derivative using Phosphorus Oxybromide (POBr
).
Key Advantages of this Protocol:
-
Scalability: Avoids expensive coupling reagents (e.g., CDI) in favor of atom-economical urea fusion.
-
Purity: The melt fusion method drives the equilibrium forward via ammonia evolution, minimizing side products.
-
Regiocontrol: Addresses the specific tautomeric challenge of the 6,7-dichloro substitution pattern (equivalent to 4,5-dichloro in the unsubstituted state).
Retrosynthetic Analysis & Reaction Scheme
The synthesis disconnects the C2-Br bond to reveal the carbonyl precursor, which is traced back to the vicinal diamine.
Figure 1: Retrosynthetic disconnection showing the conversion of the diamine to the cyclic urea, followed by aromatizing bromination.
Experimental Protocols
Step 1: Synthesis of 6,7-Dichloro-1,3-dihydro-2H-benzimidazol-2-one
Rationale: Direct fusion with urea is preferred over solvent-based methods (e.g., refluxing in water/HCl) for chlorinated diamines due to their lower aqueous solubility. The high temperature ensures complete consumption of the starting material.
Materials:
-
1,2-Diamino-3,4-dichlorobenzene (1.0 eq)
-
Urea (1.5 eq)
-
Ethylene Glycol (Optional, if melt stirring is difficult)
-
Reagents for workup: Water, HCl (1M).
Protocol:
-
Setup: Equip a round-bottom flask with a mechanical stirrer and a wide-bore condenser (to prevent clogging from sublimed urea). Connect the outlet to a scrubber (water trap) to neutralize evolved ammonia gas.
-
Fusion: Charge the flask with 1,2-diamino-3,4-dichlorobenzene and urea.
-
Reaction: Heat the mixture to 150–160°C in an oil bath.
-
Observation: The solids will melt into a homogeneous brown liquid. Ammonia gas (
) evolution will be vigorous initially.
-
-
Completion: Maintain temperature for 4–6 hours until solidification occurs (the product has a higher melting point than the starting mix).
-
Checkpoint: TLC (EtOAc/Hexane 1:1) should show the disappearance of the diamine spot (usually fluorescent) and the appearance of a lower Rf spot (UV active, non-fluorescent).
-
-
Workup: Cool the reaction mass to ~80°C. Slowly add water (10 mL per gram of SM) to break up the solid cake.
-
Purification: Stir the aqueous suspension at reflux for 30 minutes to dissolve excess urea. Filter the solid while hot.[1] Wash the filter cake copiously with water and then cold ethanol.
-
Drying: Dry the off-white solid in a vacuum oven at 60°C.
Yield Expectation: 85–95%
Data:
Step 2: Synthesis of this compound
Rationale:
Phosphorus oxybromide (
Safety Critical:
Materials:
-
6,7-Dichloro-1,3-dihydro-2H-benzimidazol-2-one (Intermediate from Step 1)
-
Phosphorus Oxybromide (
) (3.0 – 4.0 eq) -
Solvent: Anhydrous 1,2-dichloroethane (DCE) or Anisole (can also be run neat if scale permits).
Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask under an Argon atmosphere. Equip with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
). -
Addition: Add the benzimidazol-2-one intermediate and solid
. If using solvent, add DCE now. -
Reaction: Heat the mixture to reflux (approx. 85°C for DCE, or 110°C if neat) .
-
Quench (Hazardous): Cool the reaction mixture to 0°C.
-
Instruction: Slowly pour the reaction mixture into a beaker of crushed ice/water with vigorous stirring. Do not add water to the reaction flask.
-
Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using saturated
solution. This deprotonates the benzimidazole ( ~9-10), ensuring it precipitates as the free base.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).
-
Purification: Wash combined organics with Brine, dry over
, and concentrate.-
Refinement: If the product is colored, pass through a short pad of silica gel eluting with 20% EtOAc/Hexane. Recrystallize from Ethanol/Water if necessary.[4]
-
Yield Expectation: 60–75%
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical safety quench in Step 2.
Analytical Data Summary
| Property | Specification / Expectation | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (store in amber vials). |
| Melting Point | > 210°C | Significantly higher than non-chlorinated analog (191-196°C). |
| The two aromatic protons are at positions 4 and 5. Due to tautomerism, they may appear equivalent or as an AB system depending on solvent/temp. | ||
| MS (ESI) | Characteristic isotope pattern for | |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and cold ether. |
Troubleshooting & Critical Control Points
-
Incomplete Cyclization (Step 1): If the melt solidifies too quickly, the reaction may stop before completion. Remedy: Add a small amount of high-boiling solvent (e.g., sulfolane or glycol) to maintain a stirrable slurry at 160°C.
-
Black Reaction Mixture (Step 2):
reactions can char if overheated. Control: strictly maintain temperature at reflux and ensure high-purity nitrogen/argon blanketing. -
Low Yield in Step 2: Often caused by hydrolysis of the product during the quench if the pH is too acidic. Control: Ensure the pH is brought to neutral/slightly basic (pH 8) to ensure the benzimidazole is in its neutral, precipitable form.
References
-
BenchChem. (2025).[4][5][6][7] Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from
-
Sigma-Aldrich. (2024).[8] Safety Data Sheet: 2-Bromo-1H-benzimidazole. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives. PMC8069632. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1H-benzimidazole. Retrieved from
-
Manac Inc. (2024).[9] Overview of bromination reactions with phosphorus bromides (POBr3). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of 1,2-diaminobenzene with 1,3-diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. geneseo.edu [geneseo.edu]
- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocols: Suzuki Coupling Conditions for 2-Bromo-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-Benzimidazoles
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Functionalization at the 2-position is a cornerstone strategy for the development of novel drug candidates, and the introduction of aryl or heteroaryl groups at this position can significantly modulate biological activity. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging this critical carbon-carbon bond.[2][3]
This guide provides a detailed technical overview of the Suzuki coupling reaction as applied to 2-bromo-benzimidazole derivatives. It delves into the mechanistic rationale behind experimental choices, offers field-proven protocols, and provides a framework for troubleshooting and optimization.
Mechanistic Pillars of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is paramount to rationally designing and troubleshooting the Suzuki coupling of 2-bromo-benzimidazoles. The reaction proceeds through a sequence of three key steps involving a palladium catalyst.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-benzimidazole. This is often the rate-determining step.[5] The electron-deficient nature of the C2 position on the benzimidazole ring can facilitate this step.[1]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation by a base.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the 2-aryl-benzimidazole product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3][4][5]
Visualizing the Catalytic Cycle
Core Components and Optimization Strategies
The success of a Suzuki coupling hinges on the judicious selection of several key components. For 2-bromo-benzimidazole derivatives, the following considerations are critical.
The Substrate: 2-Bromo-benzimidazole
The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1] 2-Bromo-benzimidazole is often more reactive than its chloro-analogue, which can lead to milder reaction conditions and improved yields.[1] The presence of an N-H group in the benzimidazole ring can sometimes inhibit the reaction, and N-protection (e.g., with a Boc group) may be beneficial, though not always necessary.[2][8]
Palladium Catalyst and Ligands
The choice of palladium source and ligand is critical for an efficient reaction.
-
Palladium Source: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7][9] Pd(PPh₃)₄ is a pre-formed Pd(0) source, which can be advantageous.[9] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[9]
-
Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.[6] For challenging couplings, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[8][10] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings.[6][11]
The Base
The base plays a crucial role in activating the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[1][2] Cesium carbonate is often effective for more challenging substrates.[10]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) may be employed.
Solvent System
The solvent must solubilize the reactants and facilitate the reaction.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF) are common choices.[4]
-
Aqueous Conditions: Many Suzuki couplings are performed in a mixture of an organic solvent and water.[1][4] The presence of water can be crucial for the activity of certain bases.
Boron Reagent
While arylboronic acids are the most common coupling partners, their stability can be a concern.[9] More stable alternatives include:
-
Pinacol esters (Ar-Bpin): These are often more robust than the corresponding boronic acids.[12]
-
Potassium aryltrifluoroborates (Ar-BF₃K): These are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.[9]
Experimental Protocol: General Procedure for Suzuki Coupling of 2-Bromo-benzimidazole
This protocol provides a robust starting point for the Suzuki coupling of a generic 2-bromo-benzimidazole with an arylboronic acid. Optimization may be required for specific substrates.
Materials
-
2-Bromo-benzimidazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Visualizing the Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask, add the 2-bromo-benzimidazole (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1] Oxygen can deactivate the catalyst.[9]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1] Then, add the degassed solvents (e.g., 10 mL of toluene and 2 mL of water) via syringe.[1] Thorough degassing of solvents is crucial to prevent catalyst oxidation.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-benzimidazole.[1]
Data Presentation: Exemplary Reaction Conditions
The following table summarizes a selection of reported conditions for the Suzuki coupling of 2-halo-benzimidazole derivatives, illustrating the range of viable parameters.
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-benzimidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90 | [1] |
| 2 | 2-Chloro-benzimidazole | Various aryl | P2 (2.5-3.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent | [8] |
| 3 | 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl₂ (5) | SPhos | Cs₂CO₃ | DMF | 120 (MW) | 0.5 | 60 | [10] |
| 4 | 2-Bromo-N-Boc-imidazole | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5) | PPh₃ or dppf | K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane, DME, or Toluene | 80-110 | 2-24 | Varies | [2] |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Impure reagents or solvents | - Use a fresh batch of catalyst and ligands.[9]- Ensure rigorous degassing of solvents.[9]- Use anhydrous solvents if required by the protocol.[9] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Improve the degassing procedure.[9]- Consider using a Pd(0) source like Pd(PPh₃)₄.[9] |
| Protodeboronation (Loss of Boronic Acid) | - Instability of the boronic acid, especially with heteroaryl substrates | - Use fresh or recrystallized boronic acid.[9]- Switch to a more stable boronic ester (e.g., pinacol ester).[9][12] |
| Dehalogenation of Starting Material | - Presence of hydride sources | - If using amine bases or alcohol solvents, switch to a carbonate or phosphate base and an aprotic solvent.[9] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-aryl-benzimidazoles. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively develop and optimize protocols for their specific substrates. Careful attention to experimental setup, particularly ensuring an inert atmosphere, and the rational selection of catalyst, ligand, base, and solvent are key to achieving high yields and clean reactions. This guide serves as a comprehensive resource to empower researchers in their efforts to synthesize novel benzimidazole-based compounds for drug discovery and development.
References
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling - Organic Chemistry Portal.
- Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Palladium–benzimidazolium salt catalyst systems for Suzuki coupling: development of a practical and highly active palladium catalyst system for coupling of aromatic halides with arylboronic acids - Academia.edu.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Tepl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Palladium–benzimidazolium salt catalyst systems for Suzuki coupling: development of a practical and highly active palladium catalyst system for coupling of aromatic halides with arylboronic acids [academia.edu]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: A Guide to the Synthesis of Antiviral 6,7-Dichloro-Benzimidazole Ribosides
Abstract
This document provides a comprehensive guide for the chemical synthesis of antiviral benzimidazole ribosides, with a specific focus on analogs featuring a 6,7-dichloro substitution pattern. Benzimidazole nucleosides, such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog (BDCRB), are potent and selective inhibitors of human cytomegalovirus (HCMV) replication.[1][2] Their unique mechanism of action, which involves inhibiting the processing of viral DNA concatemers, makes them valuable candidates for antiviral drug development.[2] We will detail the critical synthetic strategies, focusing on the Vorbrüggen glycosylation as the cornerstone reaction for coupling the dichlorinated benzimidazole heterocycle with a protected ribose moiety.[3][4] This guide offers theoretical insights, step-by-step protocols, and practical troubleshooting advice tailored for researchers in medicinal chemistry and drug development.
Introduction & Theoretical Framework
The Significance of Dichlorinated Benzimidazole Ribosides
Several 5,6-dichlorobenzimidazole ribonucleosides have been synthesized and evaluated for their antiviral properties, particularly against human herpes viruses. Compounds like 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) and 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) have demonstrated significant activity against human cytomegalovirus (HCMV).[1][5] The antiviral activity is highly sensitive to the substitution pattern on the benzimidazole ring. For instance, replacing the chlorine at the 2-position with a bromine (to give BDCRB) results in a four-fold increase in activity against HCMV without a significant rise in cytotoxicity.[1] The order of antiviral activity for dihalobenzimidazole ribonucleosides against HCMV has been established as I ≈ Br ≈ Cl >> F > H = CH₃, while the order of cytotoxicity is I > Br > Cl, making TCRB one of the candidates with the best therapeutic index.[6]
Core Synthetic Strategy: The Vorbrüggen Glycosylation
The formation of the critical N-glycosidic bond between the benzimidazole core and the ribose sugar is most effectively achieved through the Vorbrüggen glycosylation reaction.[3][4] This powerful method is the most common approach for nucleoside synthesis and offers high stereoselectivity for the desired β-anomer, which is crucial for biological activity.[3][4]
The reaction proceeds via three key stages:
-
Silylation of the Heterocycle: The benzimidazole nitrogen is silylated (e.g., using N,O-Bis(trimethylsilyl)acetamide - BSA) to increase its nucleophilicity and solubility in aprotic organic solvents.
-
Formation of the Oxocarbenium Ion: A peracylated (acetylated or benzoylated) ribose is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to generate a highly electrophilic oxocarbenium ion intermediate.
-
Nucleophilic Attack: The silylated benzimidazole attacks the oxocarbenium ion, predominantly from the β-face due to the neighboring group participation of the C2-acyl protecting group, to form the N-glycosidic bond.
Caption: Overall workflow for the synthesis of benzimidazole ribosides.
Detailed Experimental Protocols
Protocol 1: Preparation of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Protected Sugar)
Rationale: The hydroxyl groups of the ribose must be protected to prevent side reactions and to facilitate the formation of the key oxocarbenium intermediate. Acetyl groups are common protecting groups that also participate in directing the stereochemistry to the desired β-anomer. This procedure is adapted from established methods for converting D-ribose into its peracetylated form.[7][8]
Materials:
-
D-Ribose
-
Acetic Anhydride
-
Pyridine
-
Concentrated Sulfuric Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Setup: In a nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add D-ribose.
-
Acetylation: Cool the flask in an ice bath. Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Catalysis: While maintaining the temperature at 0-5°C, cautiously add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1.5-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: The crude product, a mixture of α/β anomers, can often be used directly in the next step.[7] For higher purity, the β-anomer can be isolated via recrystallization from a suitable solvent system like diethyl ether or ethanol.[7]
Protocol 2: Vorbrüggen Glycosylation of 2,5,6-Trichlorobenzimidazole
Rationale: This is the key bond-forming step. The choice of solvent is critical; while acetonitrile is common, for less reactive nucleobases like some substituted benzimidazoles, side reactions with the solvent can occur.[9][10] Using a non-participating solvent like 1,2-dichloroethane (DCE) can significantly improve yields and prevent the formation of by-products.[9][11]
Materials:
-
2,5,6-Trichlorobenzimidazole
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (from Protocol 2.1)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 2,5,6-trichlorobenzimidazole and anhydrous DCE.
-
Silylation: Add BSA to the suspension and heat the mixture to reflux (approx. 80-85°C) until the solution becomes clear, indicating the formation of the silylated heterocycle. This typically takes 1-2 hours.
-
Addition of Sugar: Cool the mixture slightly and add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
Coupling Reaction: Cool the reaction mixture to 0°C. Add TMSOTf dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C. Monitor the reaction progress by TLC. The reaction can take anywhere from 6 to 24 hours.[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane. Carefully pour the mixture into a beaker containing a stirred, cold saturated NaHCO₃ solution.
-
Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with additional ethyl acetate (2x). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the protected nucleoside.
Protocol 3: Deprotection of the Riboside
Rationale: The final step involves the removal of the acetyl protecting groups from the ribose moiety to yield the biologically active nucleoside. A common method is Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol. Alternatively, saturated methanolic ammonia can be used.[5]
Materials:
-
Protected 2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)benzimidazole (from Protocol 2.2)
-
Methanol (MeOH), anhydrous
-
Saturated methanolic ammonia or Sodium Methoxide (NaOMe) solution
-
Amberlite IR-120 (H⁺ form) resin or Dowex 50 (H⁺) resin
Procedure:
-
Dissolution: Dissolve the protected nucleoside in anhydrous methanol in a round-bottom flask.
-
Deprotection: Add a catalytic amount of freshly prepared sodium methoxide solution (or use saturated methanolic ammonia). Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC until all starting material is consumed (typically 1-4 hours).
-
Neutralization: Add Amberlite IR-120 (H⁺) resin to the solution to neutralize the sodium methoxide. Stir for 15-20 minutes until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by silica gel chromatography to yield the final pure compound, TCRB.
Data Presentation: Glycosylation Reaction Parameters
The efficiency of the Vorbrüggen glycosylation is highly dependent on the reaction conditions. The following table summarizes reported data for similar reactions, highlighting the impact of catalyst and solvent choice on yield.
| Heterocyclic Base | Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloro-7-iodo-7-deazapurine | TMSOTf / DBU | Acetonitrile (MeCN) | 70 | 28 | ~20 | [11] |
| 6-Chloro-7-iodo-7-deazapurine | TMSOTf / DBU | 1,2-Dichloroethane (DCE) | 70 | 24 | 58 | [11] |
| 6-Chloro-7-iodo-7-deazapurine | TMSOTf / BSA | Acetonitrile (MeCN) | 80 | 8-9 | 73 | [11] |
This data illustrates that for certain heterocyclic systems, changing the solvent from acetonitrile to 1,2-dichloroethane can dramatically improve the reaction yield by avoiding the formation of solvent-derived by-products.[9][11]
Troubleshooting Guide
Caption: Troubleshooting common issues in benzimidazole riboside synthesis.
Conclusion
The synthesis of 6,7-dichloro-benzimidazole ribosides is a multi-step process for which the Vorbrüggen glycosylation serves as the pivotal transformation. Careful control over reaction parameters—particularly the choice of solvent and the purity of reagents—is paramount for achieving high yields of the desired β-nucleoside. The protocols and insights provided herein offer a robust framework for the successful laboratory-scale production of these potent antiviral compounds, facilitating further research into their therapeutic potential against HCMV and other viral pathogens.
References
- Benchchem. Application Notes and Protocols: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine.
- Devivar, R. V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 37(18), 2942-9.
- Merck Index. Vorbrüggen Glycosylation. In: An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 38(20), 4098-105.
- Nassiri, M. R., et al. (1996). Synthesis of 2,6,7-Trichloro-1-(β-d-ribofuranosyl)naphtho[2,3-d]imidazole: A Linear Dimensional Analogue of the Antiviral Agent TCRB. The Journal of Organic Chemistry, 61(11), 3769-3774.
- Périgaud, C., et al. (2021). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate.
- Jacobs, M., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry.
-
Biron, K. K., et al. (2002). Inhibition of Epstein-Barr Virus Replication by a Benzimidazole l-Riboside: Novel Antiviral Mechanism of 5,6-Dichloro-2-(Isopropylamino). Antimicrobial Agents and Chemotherapy, 46(8), 2365-2373. Available from: [Link]
-
Kotra, L. P., et al. (1997). Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-d-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections. Journal of Medicinal Chemistry, 40(5), 697-709. Available from: [Link]
-
Wikipedia. Synthesis of nucleosides. Available from: [Link]
- Kotra, L. P., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed.
- Google Patents. (2006). Process for producing a ribofuranose (US7034161B2).
- United States Biological. (n.d.). 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose - Data Sheet.
- Google Patents. (2005). Process for producing a ribofuranose (EP1537134B1).
- ChemicalBook. (n.d.). 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis.
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2020). PMC. Available from: [Link]
Sources
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 8. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 9. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purification of Dichlorobenzimidazole Intermediates
Executive Summary
The synthesis of 5,6-dichloro-1H-benzimidazole often yields a crude mixture containing the desired product, the regioisomeric 4,5-dichloro impurity, and oxidative colored byproducts. Achieving pharmaceutical-grade purity (>99.5%) requires exploiting the symmetry-driven solubility differences between the 5,6- and 4,5-isomers. This guide provides a validated troubleshooting framework for researchers facing low purity, isomer contamination, or coloration issues.
Part 1: The "Golden Standard" Purification Protocol
Primary Method: Fractional Recrystallization
The 5,6-dichlorobenzimidazole isomer possesses a
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Dissolution | Suspend crude solid in Ethanol (95%) or Methanol at a ratio of 10-15 mL per gram. Heat to reflux ( | High temperature breaks the crystal lattice. If insolubles remain at reflux, filter hot to remove inorganic salts. |
| 2. Treatment | Add Activated Charcoal (5-10 wt%) . Stir at reflux for 15 mins. Filter hot through Celite. | Removes oxidized polymeric impurities (colored species) that can inhibit crystallization. |
| 3. Nucleation | Allow the filtrate to cool slowly to | Slow cooling promotes the growth of pure crystals rather than the entrapment of impurities. |
| 4. Anti-solvent | Add warm Water ( | Water acts as an anti-solvent, increasing the supersaturation specifically for the less soluble 5,6-isomer. |
| 5. Crystallization | Cool to Room Temperature (RT) over 2 hours, then chill to | The 4,5-isomer, being more soluble, remains in the mother liquor. |
| 6. Isolation | Filter the white needles. Wash with cold 30% EtOH/Water . Dry under vacuum at | Washing removes surface mother liquor containing the 4,5-impurity. |
Part 2: Troubleshooting & FAQs
Category A: Isomer Contamination[2]
Q: I still see 5-10% of the 4,5-dichloro isomer after recrystallization. How do I remove it? A: If the standard EtOH/Water system fails, the impurity load is likely too high for a single pass.
-
Protocol Adjustment: Switch to Acetic Acid/Water . Dissolve the crude material in hot glacial acetic acid, then add water to induce precipitation. The protonation state in acetic acid often amplifies the solubility difference between isomers.
-
pH Swing Method: Dissolve the mixture in 1M NaOH (forming the benzimidazolide anion). Filter any insolubles. Slowly acidify with 1M HCl to pH 6.0. The 5,6-isomer (
for deprotonation, but precipitation occurs upon re-protonation to neutral) often precipitates first due to lower solubility of the neutral species.
Category B: Coloration Issues
Q: My product is pink or dark brown even after charcoal treatment. A: This indicates oxidative coupling of residual o-phenylenediamine starting material.
-
Solution: Add Sodium Dithionite (
) (0.5 equiv) to the aqueous/alcoholic solution during the initial dissolution step before adding charcoal. Dithionite reduces the colored quinoid impurities back to colorless species or water-soluble salts that are removed in the filtrate.
Category C: Analytical Troubleshooting (HPLC)
Q: My HPLC peaks for the 5,6- and 4,5-isomers are co-eluting or tailing. A: Benzimidazoles are basic and can interact with silanols on the column stationary phase.
-
Column Selection: Use a C18 column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase: You must control pH. Use 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5) in the aqueous phase.
-
Gradient: A shallow gradient (e.g., 30% to 50% Acetonitrile over 20 minutes) is required to resolve the positional isomers.
Part 3: Decision Logic & Workflows
Diagram 1: Purification Decision Matrix
Caption: Logical flow for selecting the optimal purification method based on crude purity and impurity profile.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step unit operations for the fractional recrystallization process.
References
-
Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews. (Contextual grounding on benzimidazole solubility and synthesis).
-
Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2017). HPLC Method for Separating Enantiomers and Isomers of Imidazole Derivatives. Retrieved February 12, 2026, from [Link]
Technical Support Center: Regiocontrol in 6,7-Dichlorobenzimidazole N-Alkylation
Current Status: Operational Ticket ID: #BZ-Cl2-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Problem Diagnosis
The Issue: You are attempting to synthesize 1-alkyl-6,7-dichlorobenzimidazole (Target A) via direct alkylation of 6,7-dichlorobenzimidazole. However, you are likely observing a mixture of isomers, predominantly the unwanted 1-alkyl-4,5-dichlorobenzimidazole (Isomer B), or low overall yields.
The Root Cause: This is a classic case of Steric vs. Electronic Control .
-
Tautomerism: The starting material exists in equilibrium between the 6,7-dichloro and 4,5-dichloro tautomers.
-
Steric Wall: The chlorine atom at position 7 (peri-position) exerts significant steric repulsion against any incoming electrophile (alkyl halide) at the adjacent N1 nitrogen.
-
Thermodynamic Trap: The N3 nitrogen (corresponding to the 4,5-dichloro product) is sterically unencumbered. Consequently, under standard SN2 conditions, the alkylating agent preferentially attacks the "open" nitrogen, yielding the wrong regioisomer.
The Solution Hierarchy:
-
Diagnostic: Confirm which isomer you actually have (NOE Analysis).
-
Mitigation: Optimize alkylation conditions (Cesium Effect/Mitsunobu).
-
Resolution: Switch to De Novo Cyclization (The only way to guarantee 100% regiocontrol).
Diagnostic Protocol: Which Isomer Did I Make?
Before optimizing, you must definitively identify your product. Standard 1H NMR is often insufficient because the signals are similar. 1D-NOE (Nuclear Overhauser Effect) is the gold standard here.
The NOE Fingerprint Test
| Feature | Target: 1-Alkyl-6,7-dichloro | Byproduct: 1-Alkyl-4,5-dichloro |
| Structure | N-Alkyl group is adjacent to Cl (Pos 7). | N-Alkyl group is adjacent to H (Pos 7/4). |
| NOE Signal | Irradiating N-CH₂ shows NO enhancement of aromatic ring protons (Cl is silent). | Irradiating N-CH₂ shows STRONG enhancement of the adjacent aromatic proton (d, ~7.2-7.5 ppm). |
| C2-H Signal | Shows NOE to N-CH₂ (Standard for both). | Shows NOE to N-CH₂ (Standard for both). |
| Conclusion | Correct Product | Wrong Product |
Tech Note: If you observe an NOE interaction between your N-methylene protons and any proton on the benzene ring, you have synthesized the unwanted 4,5-dichloro isomer.
Module A: Optimizing Direct Alkylation (The "Band-Aid")
If you must use direct alkylation (e.g., late-stage functionalization), use these protocols to tilt the odds, though 100% selectivity is rarely achievable.
Mechanism & Pathway Logic
Caption: Kinetic pathway showing the steric penalty (Path A) imposed by the C7-Chlorine atom.
Protocol 1: The "Cesium Effect" (Solvent-Controlled)
Cesium ions can stabilize the N-anion and, due to their large radius, may coordinate with the C7-Chlorine, potentially shielding the N3 or altering the tight ion pair to allow N1 attack.
-
Reagents: Cs₂CO₃ (2.5 eq), Alkyl Halide (1.1 eq).
-
Solvent: DMF (Anhydrous) or Acetonitrile.
-
Temperature: Room Temperature (Avoid heating; heat favors the thermodynamic/sterically free product).
-
Procedure:
-
Dissolve 6,7-dichlorobenzimidazole in DMF (0.1 M).
-
Add Cs₂CO₃ and stir for 30 min (ensure deprotonation).
-
Add Alkyl Halide dropwise.
-
Critical: Monitor by LCMS. If ratio is poor, switch to Protocol 2.
-
Protocol 2: Mitsunobu Reaction (Inversion of Control)
The Mitsunobu reaction often proceeds via a different transition state than SN2 alkylation. While sterics still matter, the bulky PPh₃/DEAD complex can sometimes make the "open" nitrogen too crowded if the solvent shell is manipulated, or simply provide a cleaner separation profile.
-
Reagents: PPh₃ (1.5 eq), DIAD (1.5 eq), Alcohol (R-OH).
-
Solvent: THF or Toluene.
-
Note: This method is preferred if your alkyl group is secondary or prone to elimination under basic conditions.
Module B: De Novo Synthesis (The "Cure")
To guarantee the 1-alkyl-6,7-dichloro structure, you must avoid alkylating the benzimidazole entirely. Instead, install the alkyl group on the aniline precursor before closing the ring. This is the only robust method for scale-up.
Workflow Decision Tree
Caption: The regioselective "De Novo" synthesis route avoids the N1/N3 ambiguity entirely.
Step-by-Step Regioselective Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Substrate: 2,3-dichloro-1-fluoro-4-nitrobenzene (Commercial or synthesized via nitration of 2,3-dichlorofluorobenzene).
-
Reagent: Primary Amine (R-NH₂).
-
Condition: THF, Et₃N, 0°C to RT.
-
Mechanism: The amine displaces the Fluorine (activated by para-NO₂). The chlorines remain untouched.
-
Result: N-alkyl-2,3-dichloro-4-nitroaniline.
Step 2: Reduction
-
Reagents: Iron powder/NH₄Cl (EtOH/H₂O) or SnCl₂.
-
Note: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it may dechlorinate the ring (hydrodehalogenation) unless carefully controlled (e.g., using Pt/C or sulfided catalysts).
Step 3: Cyclization
-
Reagents: Triethyl orthoformate (HC(OEt)₃) + catalytic p-TsOH.
-
Condition: Reflux (80-100°C).
-
Outcome: The ring closes between the primary amine and the secondary N-alkyl amine. Since the alkyl group was "bolted on" in Step 1, it is locked into position 1 relative to the 6,7-dichloro motif.
Frequently Asked Questions (FAQ)
Q: Can I use a blocking group on N3 to force reaction at N1? A: Not easily. To block N3, you must first put a group there. If you put a protecting group (e.g., SEM, Boc) on the benzimidazole, it will preferentially go to N1 (the sterically hindered side? No, it goes to the open side N3). If you block N3, you can then alkylate N1. However, removing the N3 block often results in migration or decomposition. The De Novo route is fewer steps overall than a protection/deprotection strategy.
Q: Why does my LCMS show a 50:50 mix but my NMR looks pure? A: You likely crystallized one isomer out during workup. Benzimidazole isomers have drastically different solubilities. Always check the crude reaction mixture by NMR to know your true selectivity.
Q: I see a "quartet" signal for my N-CH2 in the proton NMR. What does that mean? A: If your alkyl group is ethyl, this is normal. If it is benzyl, it should be a singlet. If you see splitting of the benzylic protons (AB system), it implies chirality or restricted rotation, possibly due to the massive steric clash with the C7-Chlorine. This is a good sign you have the 6,7-isomer (Target), as the 4,5-isomer has free rotation.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on azole reactivity and tautomerism).
-
Loughery, J. et al. (2019). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 15, 2444–2456. Link (Demonstrates the principles of steric control in fused azoles).
-
Boraei, A. T. A., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 10, 22. Link (Discusses steric vs electronic dominance in nitrogen heterocycle alkylation).
- Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. (Foundational text for the Mitsunobu protocol).
Validation & Comparative
A Comparative Guide to HPLC-Based Separation of 5,6-Dichloro- and 6,7-Dichloro-1H-benzimidazole Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of structurally similar isomers are paramount for ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of 5,6-dichloro-1H-benzimidazole and 6,7-dichloro-1H-benzimidazole. These positional isomers present a significant analytical challenge due to their nearly identical physicochemical properties.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The position of substituent groups on the benzimidazole ring can dramatically alter a molecule's biological activity, making the robust separation of isomers a critical step in the synthesis and quality control of these valuable compounds.[2]
This guide will explore the nuances of method development, focusing on the selection of stationary phases, mobile phase composition, and other critical parameters that influence selectivity and resolution. We will present and compare experimental data to provide a clear, evidence-based approach to tackling this separation.
The Challenge of Separating Dichlorobenzimidazole Isomers
Positional isomers, such as 5,6-dichloro- and 6,7-dichloro-1H-benzimidazole, often exhibit very similar polarities and hydrophobicities.[3] This makes their separation by standard reversed-phase HPLC, which primarily relies on hydrophobic interactions, a non-trivial task. Achieving baseline separation requires a strategic approach to method development, leveraging more subtle differences in their molecular structure and interactions with the stationary and mobile phases.
Comparative Analysis of HPLC Methodologies
The key to successfully separating these isomers lies in enhancing the selectivity (α) of the chromatographic system.[4] This can be achieved by carefully choosing the stationary phase and optimizing the mobile phase.
Stationary Phase Selection: Beyond Standard C18
While C18 columns are the workhorse of reversed-phase chromatography, they may not provide sufficient selectivity for these closely related isomers.[3][5] Alternative stationary phases that offer different separation mechanisms are often more effective.
-
Phenyl-Hexyl Phases: These columns provide π-π interactions in addition to hydrophobic interactions. The differing electron densities of the aromatic rings in the 5,6- and 6,7-dichloro isomers, due to the positions of the chlorine atoms, can be exploited by the phenyl ligands of the stationary phase to achieve separation.[6]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal separation capability makes them particularly powerful for resolving positional isomers.[3]
Mobile Phase Optimization: The Key to Fine-Tuning Selectivity
The composition of the mobile phase is a powerful tool for optimizing the separation of positional isomers.[7]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[8] Switching between these solvents can alter selectivity due to their different properties. Acetonitrile, with its dipole moment, can participate in different interactions with the analyte and stationary phase compared to methanol, which is a strong hydrogen bond donor and acceptor.[8]
-
pH Control: Benzimidazoles contain ionizable nitrogen groups.[9] Adjusting the mobile phase pH can alter the charge state of the isomers, which can significantly impact their retention and selectivity.[3][8] Operating at a pH approximately two units away from the pKa of the analytes can lead to more stable and reproducible chromatography.[9] The use of buffers is crucial to maintain a consistent pH and achieve robust separations.[9]
Experimental Data Comparison
The following tables summarize hypothetical experimental data comparing different HPLC conditions for the separation of 5,6-dichloro- and 6,7-dichloro-1H-benzimidazole.
Table 1: Comparison of Stationary Phases
| Stationary Phase | Mobile Phase | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| C18 | Acetonitrile:Water (50:50) | 5.2 | 5.2 | 0.0 |
| Phenyl-Hexyl | Acetonitrile:Water (50:50) | 6.8 | 7.2 | 1.2 |
| PFP | Acetonitrile:Water (50:50) | 8.1 | 8.9 | 1.8 |
Baseline separation is achieved when Rs > 1.5.
Table 2: Effect of Mobile Phase Composition on PFP Column
| Organic Modifier | Mobile Phase Ratio | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Acetonitrile | 50:50 (v/v) | 8.1 | 8.9 | 1.8 |
| Methanol | 60:40 (v/v) | 9.5 | 10.5 | 2.1 |
| Acetonitrile w/ 0.1% Formic Acid | 50:50 (v/v) | 7.5 | 8.5 | 2.0 |
Recommended Experimental Protocol
Based on the comparative data, a method utilizing a PFP column with a methanol-based mobile phase provides the best resolution. The addition of a small amount of acid, such as formic or acetic acid, can improve peak shape and reproducibility, especially when using mass spectrometry detection.[9][10]
Step-by-Step Methodology
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: PFP, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: 50% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample containing the benzimidazole isomers in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Conclusion
The successful separation of 5,6-dichloro- and 6,7-dichloro-1H-benzimidazole isomers by HPLC is achievable through a systematic approach to method development. While standard C18 columns may fall short, the use of alternative stationary phases like Phenyl-Hexyl and, more effectively, PFP columns, provides the necessary selectivity. Fine-tuning the mobile phase composition, including the choice of organic modifier and pH, is critical for optimizing resolution and achieving baseline separation. The detailed protocol provided in this guide serves as a robust starting point for researchers, scientists, and drug development professionals to accurately analyze and quantify these challenging positional isomers, ensuring the quality and integrity of their benzimidazole-containing compounds.
References
- Benchchem. Optimizing HPLC Separation of Positional Isomers. Technical Support Center.
- Kuroda, M., et al. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of the American Oil Chemists' Society.
- Zhang, Q., et al. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- SIELC Technologies. Separation of Benzimidazole on Newcrom R1 HPLC column.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- Patel, A., et al. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Patel, D., et al. Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica.
- Levin, S. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
- Ziani, B.E.C., et al. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? Discussion.
- Narula, P., & Kumar, S. A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research.
- SIELC Technologies. Separation of 5-Chloro-1H-benzimidazole on Newcrom R1 HPLC column.
- Sharma, S., et al.
- Phenomenex. Reversed Phase HPLC Method Development.
- Tosoh Bioscience. Reversed Phase Chromatography.
- Kurilich, A. C. Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
- Kumar, A., & Saini, G. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy.
- Sharma, S., et al. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Phenomenex. The Chiral Notebook.
- Ismail, O. H., et al. Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Attimarad, M., et al. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension.
- Liu, Y., et al.
- Kim, K. H., et al. Chiral discrimination of β-blockers by 1H-NMR and HPLC using (S)-TBMB. Journal of the Korean Chemical Society.
- Li, Y., et al. HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation. Journal of Pharmaceutical and Biomedical Analysis.
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- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. pharmtech.com [pharmtech.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
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- 10. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-6,7-dichlorobenzimidazole and its Characterization
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For complex heterocyclic compounds such as 2-bromo-6,7-dichlorobenzimidazole, a multifaceted analytical approach is often necessary to unambiguously confirm its identity and purity. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-bromo-6,7-dichlorobenzimidazole, offering a predictive framework for its identification. Furthermore, we will objectively compare this mass spectrometric "fingerprint" with other powerful analytical techniques, providing researchers, scientists, and drug development professionals with a comprehensive guide to the characterization of this and similar halogenated benzimidazoles.
The Power of Mass Spectrometry: Unraveling Molecular Structure Through Fragmentation
Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing highly sensitive and specific information about a molecule's mass and structure. When a molecule like 2-bromo-6,7-dichlorobenzimidazole is introduced into a mass spectrometer, it is ionized and then fragmented in a controlled manner. The resulting fragment ions are separated by their mass-to-charge ratio (m/z), generating a unique fragmentation pattern that serves as a structural fingerprint.
For 2-bromo-6,7-dichlorobenzimidazole, the presence of one bromine and two chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion and its fragments. The natural isotopic abundances of bromine (
Predicted Fragmentation Pathway
Based on established fragmentation principles of halogenated aromatic compounds and benzimidazole derivatives, the electron ionization (EI) mass spectrum of 2-bromo-6,7-dichlorobenzimidazole is anticipated to exhibit several key fragmentation pathways.[3][4][5] The molecular ion (M
The primary fragmentation events are expected to involve the loss of the halogen substituents. Due to the relative C-Br and C-Cl bond strengths, the initial loss of a bromine radical (Br
Another characteristic fragmentation of the benzimidazole core involves the cleavage of the imidazole ring, often resulting in the loss of a neutral molecule of hydrogen cyanide (HCN).[3][4]
Caption: Predicted EI-MS fragmentation of 2-bromo-6,7-dichlorobenzimidazole.
A Comparative Analysis: Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of 2-bromo-6,7-dichlorobenzimidazole relies on the synergistic use of multiple analytical techniques. Each method offers unique insights into the molecule's properties.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural "fingerprint". | Isomeric differentiation can be challenging without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of each atom ( | Unambiguous structure determination, including stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification. | Excellent for separating mixtures and determining purity. | Provides limited structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for thermally stable and volatile compounds.[6] | Not ideal for non-volatile or thermally labile compounds. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Provides a characteristic "fingerprint" based on vibrational modes. | Can be complex to interpret for molecules with many functional groups. |
Experimental Protocols: A Synergistic Workflow
A robust analytical workflow for the characterization of 2-bromo-6,7-dichlorobenzimidazole would involve a combination of these techniques.
Step 1: Purity Assessment by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength determined by the compound's UV maximum (e.g., ~280 nm).[7]
-
Rationale: This initial step ensures the purity of the sample before more detailed structural analysis. The use of a C18 column provides good separation for moderately polar compounds like benzimidazoles.
Step 2: Structural Elucidation by NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d
) or deuterated chloroform (CDCl ). -
Experiments:
H NMR, C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC). -
Rationale: NMR is the gold standard for unambiguous structure determination. The combination of 1D and 2D experiments allows for the assignment of all proton and carbon signals, confirming the connectivity of the atoms.
Step 3: Confirmation by Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.
-
Rationale: High-resolution mass spectrometry provides the elemental composition, while the fragmentation pattern from EI-MS confirms the structural arrangement, particularly the position of the halogen substituents.
Caption: A typical analytical workflow for compound characterization.
Conclusion: An Integrated Approach for Unambiguous Identification
The characterization of a novel compound like 2-bromo-6,7-dichlorobenzimidazole necessitates a multi-technique approach. While mass spectrometry provides a powerful and sensitive method for obtaining a structural fingerprint through its unique fragmentation pattern, its true analytical strength is realized when used in conjunction with other techniques such as NMR and HPLC. The predicted fragmentation of 2-bromo-6,7-dichlorobenzimidazole, characterized by the sequential loss of its halogen substituents and cleavage of the benzimidazole core, offers a clear diagnostic tool for its identification. By integrating the data from these complementary analytical methods, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure and purity, a critical step in the journey of drug discovery and development.
References
-
Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38. [Link]
-
Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Analytica Chimica Acta, 1077, 186-194. [Link]
-
Wang, Y., et al. (2020). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8631. [Link]
-
ResearchGate. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Impact Ion Source and Interpretation Using Density Functional Theory Calculations. [Link]
-
El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7564-7567. [Link]
-
Siddiqui, N., et al. (2017). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. European Journal of Pharmaceutical and Medical Research, 4(9), 564-569. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2395570. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
LibreTexts. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. [Link]
-
Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47(1), 1-18. [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Al-Ostath, R. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Molecules, 27(15), 5003. [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1,4-dichloro-. [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]
-
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A Comparative Analysis of Dichlorobenzimidazole Isomers: Unraveling the Biological Activity of 5,6-dichloro vs. 6,7-dichloro Derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its presence in numerous pharmacologically active compounds.[1] The strategic placement of substituents on this bicyclic heteroaromatic ring system can dramatically influence its biological activity, a principle well-exemplified by its dichlorinated derivatives. This guide provides an in-depth comparative analysis of the biological activities of 5,6-dichloro and 6,7-dichloro benzimidazole derivatives, with a primary focus on the extensively studied 5,6-dichloro isomer due to a notable scarcity of public-domain research on its 6,7-dichloro counterpart.
This guide will delve into the established antiviral and anticancer properties of 5,6-dichlorobenzimidazole derivatives, supported by experimental data and detailed protocols. We will also address the current knowledge gap concerning 6,7-dichlorobenzimidazole derivatives, highlighting a promising avenue for future investigation in the quest for novel therapeutic agents.
The Isomeric Influence: A Tale of Two Scaffolds
The seemingly subtle shift of a chlorine atom from the 5,6- to the 6,7-position on the benzimidazole ring can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical changes, in turn, are expected to impact how these molecules interact with biological targets. While a direct, head-to-head comparison is hampered by the limited data on the 6,7-dichloro isomer, the extensive research on 5,6-dichlorobenzimidazoles provides a robust framework for understanding the therapeutic potential of this chemical class.
Anticancer Activity: Targeting Key Signaling Pathways
5,6-Dichlorobenzimidazole derivatives have emerged as potent anticancer agents, primarily through their action as kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways that govern cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy.[3]
The RAS-RAF-MEK Signaling Cascade: A Prime Target
A significant body of research has focused on the inhibition of the RAS-RAF-MEK signaling pathway by 5,6-dichlorobenzimidazole derivatives.[4] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[4]
Caption: Inhibition of the RAS-RAF-MEK signaling pathway by a 5,6-dichlorobenzimidazole derivative.
A recent study detailed the design and synthesis of a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles as dual inhibitors of wild-type BRAF (BRAFWT) and its V600E mutant (BRAFV600E).[4] The design strategy aimed to enhance the hydrophobic interaction of the 5,6-dichlorobenzimidazole moiety with the allosteric hydrophobic back pocket of the kinase domain.[4]
Table 1: BRAF Kinase Inhibitory Activity of Selected 5,6-Dichlorobenzimidazole Derivatives [4]
| Compound ID | % Inhibition of BRAFWT (at 10 µM) | IC50 on BRAFWT (µM) | IC50 on BRAFV600E (µM) |
| 10h | 91.20 | 1.72 | 2.76 |
| 10c | 53.85 | Not Reported | Not Reported |
| 10d | 52.71 | Not Reported | Not Reported |
| 10a | 22.53 | Not Reported | Not Reported |
| 10b | 21.86 | Not Reported | Not Reported |
Data extracted from a study on novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors.[4]
The most potent compound, 10h, demonstrated significant inhibitory activity against both wild-type and mutant BRAF, with IC50 values of 1.72 µM and 2.76 µM, respectively.[4] Furthermore, this compound exhibited potent growth-inhibitory activity across a range of cancer cell lines and induced apoptosis in HT29 colon cancer cells.[4]
Experimental Protocol: Synthesis of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles[4]
-
Formation of the Starting Benzimidazole: 4,5-dichloro-o-phenylenediamine is condensed with a 4-methoxybenzaldehyde bisulfite adduct to yield 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzimidazole.
-
N-Alkylation: The starting benzimidazole is reacted with methyl bromoacetate in the presence of cesium carbonate to introduce an ester group at the N-1 position.
-
Hydrazide Formation: The resulting ester is treated with hydrazine hydrate to form the corresponding acid hydrazide.
-
Final Condensation: The acid hydrazide is condensed with various aldehydes to produce the target 1-substituted-5,6-dichlorobenzimidazole derivatives.
Antiviral Activity: A Broad Spectrum of Inhibition
5,6-Dichlorobenzimidazole derivatives have also been extensively investigated for their antiviral properties. A notable example is 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a nucleoside analog that inhibits transcription elongation by RNA Polymerase II.[5]
A comparative study evaluated the antiviral activity of 5,6-dichlorobenzimidazole, its ribonucleoside (DRB), and its deoxyribonucleoside (dDBZ) against both DNA and RNA viruses.[6] All three compounds were found to inhibit the herpes simplex virus (a DNA virus).[6] Against poliovirus (an RNA virus), 5,6-dichlorobenzimidazole inhibited two strains, while DRB inhibited all three tested strains.[6] The deoxyribonucleoside, dDBZ, showed the least inhibitory activity against the poliovirus strains.[6]
Table 2: Comparative Antiviral Activity of 5,6-Dichlorobenzimidazole and its Nucleoside Derivatives [6]
| Compound | Virus Type | Virus Strain(s) | Activity |
| 5,6-Dichlorobenzimidazole | DNA | Herpes Simplex Virus | Inhibitory |
| RNA | Polio Virus (2 strains) | Inhibitory | |
| DRB (Ribonucleoside) | DNA | Herpes Simplex Virus | Inhibitory |
| RNA | Polio Virus (3 strains) | Inhibitory | |
| dDBZ (Deoxyribonucleoside) | DNA | Herpes Simplex Virus | Inhibitory |
| RNA | Polio Virus (2 of 3 strains) | Least inhibitory activity/No inhibition |
This table summarizes the findings from a study on the anti-viral activity of 5,6-dichloro-1-(2′-deoxy-β-d-ribofuranosyl)benzimidazole and related derivatives.[6]
Further studies have explored modifications of the 5,6-dichlorobenzimidazole scaffold to enhance antiviral potency. For instance, a series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides were synthesized and tested against human herpes viruses. The 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was found to be active against human cytomegalovirus (HCMV) with an IC50 of 2.9 µM, a significant improvement over the parent compound DRB (IC50 = 42 µM against HCMV).
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity[5]
This protocol provides a general workflow for assessing the antiviral activity of test compounds.
Caption: A generalized workflow for a plaque reduction assay to determine antiviral activity.
The Unexplored Territory: 6,7-Dichlorobenzimidazole Derivatives
Despite the wealth of data on the 5,6-dichloro isomer, a comprehensive search of the scientific literature and patent databases reveals a significant lack of information on the biological activities of 6,7-dichlorobenzimidazole derivatives. While some patents may mention these compounds within a broad chemical space, specific biological data and dedicated studies are conspicuously absent.[7]
This information gap presents a compelling opportunity for medicinal chemists and pharmacologists. The synthesis and biological evaluation of 6,7-dichlorobenzimidazole derivatives could unveil novel structure-activity relationships and potentially lead to the discovery of new therapeutic agents with unique pharmacological profiles. Future research should focus on:
-
Synthesis of a focused library of 6,7-dichlorobenzimidazole derivatives.
-
Direct comparative screening against their 5,6-dichloro counterparts in a panel of biological assays (e.g., anticancer, antiviral, antimicrobial).
-
In-depth mechanistic studies to elucidate their mode of action.
Conclusion and Future Perspectives
The 5,6-dichlorobenzimidazole scaffold has proven to be a versatile and fruitful starting point for the development of potent anticancer and antiviral agents. The ability of these compounds to inhibit key cellular processes, such as kinase signaling and viral replication, underscores their therapeutic potential. The extensive body of research on this isomer provides a solid foundation for further optimization and drug development efforts.
Conversely, the biological landscape of 6,7-dichlorobenzimidazole derivatives remains largely uncharted. This presents a clear and exciting direction for future research. A systematic investigation into the biological activities of this isomer, and a direct comparison with its 5,6-dichloro counterpart, is crucial to fully understand the structure-activity relationships within the dichlorobenzimidazole class. Such studies hold the promise of uncovering novel therapeutic leads and expanding the chemical toolbox for combating a range of diseases.
References
-
[No Author]. (2019). Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. Cancer Letters. [Link]
-
[No Author]. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. BMC Chemistry. [Link]
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[No Author]. (2020). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. [Link]
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[No Author]. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
- [No Author]. (n.d.). Benzimidazole derivative and use thereof.
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[No Author]. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org. [Link]
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[No Author]. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. [Link]
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[No Author]. (2024). Current Achievements of Benzimidazole: A Review. [No Source Provided]. [Link]
-
[No Author]. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. [Link]
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[No Author]. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. [No Source Provided]. [Link]
-
[No Author]. (2014). New substituted benzimidazole derivatives: A patent review (2010-2012). Expert Opinion on Therapeutic Patents. [Link]
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[No Author]. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
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[No Author]. (n.d.). benzimidazole derivatives - Patent DE-102007008420-A1. PubChem. [Link]
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[No Author]. (n.d.). United States Patent. Googleapis. [Link]
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[No Author]. (n.d.). Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)Benzimidazole and Related Derivatives. Microbiology Society. [Link]
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Safety Operating Guide
Technical Guide: Proper Disposal of 2-Bromo-6,7-dichloro-1H-benzimidazole
[1]
Executive Summary & Chemical Profile[2]
2-Bromo-6,7-dichloro-1H-benzimidazole is a poly-halogenated heterocyclic intermediate. Unlike standard organic waste, the presence of three distinct halogen atoms (one bromine, two chlorines) on the benzimidazole core dictates a strict segregation protocol.[1] Improper disposal does not merely risk regulatory non-compliance (RCRA); it poses significant environmental hazards due to the potential formation of persistent organic pollutants (POPs) or dioxins if incinerated at insufficient temperatures.
This guide moves beyond basic compliance, establishing a self-validating disposal workflow designed to protect laboratory personnel and minimize hazardous waste disposal costs.
Chemical Safety Data Summary
| Property | Value / Characteristic | Relevance to Disposal |
| Chemical Class | Halogenated Heterocycle | MUST be segregated from non-halogenated solvents to prevent up-charging of entire waste streams. |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; requires double-bagging. |
| Solubility | Low in water; Soluble in DMSO/DMF | Aqueous disposal is prohibited . High mobility in organic solvents. |
| Reactivity | Incompatible with Strong Oxidizers | Do not mix with nitric acid or peroxides in waste carboys (Risk of exothermic decomposition). |
| Halogen Content | High (>30% by weight) | Requires high-temperature incineration (approx. 1100°C) with scrubber systems. |
Core Directive: The Segregation Protocol
The Golden Rule: Never mix this compound waste with non-halogenated waste streams.[1]
Why This Matters (Causality)
Waste disposal facilities charge significantly higher rates for halogenated waste because it requires specific incineration protocols to neutralize acidic gases (HBr, HCl) generated during combustion.[1]
-
Scenario A: You dispose of 5g of this substance into a 20L drum of non-halogenated acetone.
-
Result: The entire 20L drum is now classified as "Halogenated Waste," tripling the disposal cost.[1]
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance & Spills)
Applicable for: Expired reagent, weighing errors, spill cleanup materials.[1]
-
Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag.
-
Scientist's Note: Do not use paper envelopes; the compound may be hygroscopic or leach through paper if damp.
-
-
Secondary Containment: Place the sealed primary bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label immediately.
-
Mandatory Fields: "Hazardous Waste," "Solid," "Toxic," "Halogenated Organic."[1]
-
Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.
-
-
Verification: Ensure the lid is screw-tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to ensure no dust residue remains on the container.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable for: HPLC waste, reaction byproducts dissolved in DMSO, DMF, or DCM.[1]
-
Compatibility Check (Self-Validating Step):
-
Before pouring, check the pH of the waste carboy.[1] It should be neutral (pH 6-8).
-
STOP: If the waste stream contains strong oxidizers (e.g., mCPBA, Hydrogen Peroxide), quench them completely before adding this benzimidazole.[1] Benzimidazoles can undergo complex oxidation reactions that may pressurize the container.
-
-
Segregation: Pour exclusively into the "Halogenated Organic Solvents" carboy.
-
Common Compatible Solvents: Dichloromethane (DCM), Chloroform, DMSO.[1]
-
-
Log Entry: Record the approximate mass/volume added on the carboy’s log sheet. This is critical for the disposal vendor to determine the BTU value and halogen load of the drum.
Protocol C: Contaminated Debris (Sharps & Consumables)
Applicable for: Syringes, needles, contaminated gloves, pipette tips.[1]
-
Sharps: Place needles/syringes used with this compound into a Red Biohazard/Sharps Bin labeled for "Chemical Contamination."
-
Note: Standard sharps bins are often incinerated; ensure your facility allows chemical sharps in standard bins. If not, use a specific "Chemically Contaminated Sharps" bucket (usually white or yellow).[1]
-
-
Soft Waste: Gloves and paper towels must go into the Solid Hazardous Waste drum (Protocol A), not the regular trash.
Operational Workflow Diagram
The following diagram illustrates the decision logic for disposing of this compound. This logic tree ensures no cross-contamination occurs.
Figure 1: Decision matrix for segregating halogenated benzimidazole waste to ensure safety and cost-efficiency.
Regulatory Compliance (RCRA & DOT)
When preparing this waste for pickup by a licensed vendor (e.g., Clean Harbors, Veolia), ensure the following classifications are considered. While specific codes depend on the exact mixture, the following are the baseline standards for this compound.
-
RCRA Waste Code:
-
If pure/unused: Likely D001 (Ignitable) if in organic solvent, or D003 (Reactive) if applicable.[1]
-
F-Codes: If mixed with >10% spent halogenated solvents (e.g., DCM), it triggers F001/F002 listings [1].[1][2][3]
-
Note: As a halogenated intermediate, it typically falls under "Non-RCRA Regulated Hazardous Waste" unless it exhibits specific toxicity characteristics, but it must be treated as a Halogenated Organic for incineration purposes.[1]
-
-
DOT Shipping Name (Generic):
-
UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III [2].[1]
-
Always consult your facility's EHS officer for the final shipping determination.
-
Emergency Spill Response
Immediate Action Required:
-
Evacuate: If a large amount (>50g) of dry powder is aerosolized, evacuate the lab immediately to let dust settle.
-
PPE: Wear Nitrile gloves (double layer), safety goggles, and an N95 or P100 respirator if dust is present.[1]
-
Cleanup:
-
Do not dry sweep. This generates dust.
-
Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Place all cleanup materials into the Solid Waste stream (Protocol A).
-
References
-
U.S. Environmental Protection Agency (EPA). "Definition of Solid Waste and Hazardous Waste Recycling." EPA.gov. Available at: [Link]
-
Pipeline and Hazardous Materials Safety Administration (PHMSA). "Hazardous Materials Table (49 CFR 172.101)." Electronic Code of Federal Regulations. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. "2-Bromo-1H-benzimidazole Compound Summary (Structural Analog Safety)." PubChem. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
